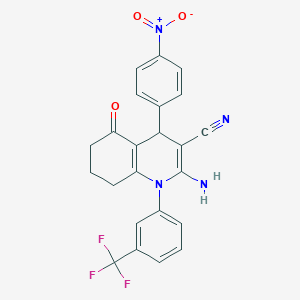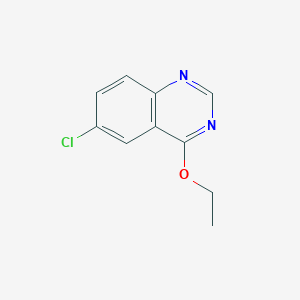![molecular formula C22H21N3O2S B12043476 1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea](/img/structure/B12043476.png)
1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea involves multiple steps, starting with the preparation of the phenoxazine derivative. The phenoxazine derivative is then reacted with an appropriate thiourea precursor under controlled conditions to yield the final product . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability while minimizing environmental impact . Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea has a wide range of scientific research applications, including:
Wirkmechanismus
The compound exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the activation of nuclear factor kappa-B (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant: Scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes such as superoxide dismutase and catalase.
Apoptosis Inhibition: Prevents cell apoptosis by inhibiting the p53 signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: A simple thiourea derivative with similar antioxidant properties.
Phenoxazine Derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea is unique due to its combined anti-inflammatory, antioxidant, and apoptosis-inhibiting properties, making it a versatile compound for various scientific research applications .
Eigenschaften
Molekularformel |
C22H21N3O2S |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
1-methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea |
InChI |
InChI=1S/C22H21N3O2S/c1-23-22(28)24-16-10-12-17(13-11-16)26-15-14-25-18-6-2-4-8-20(18)27-21-9-5-3-7-19(21)25/h2-13H,14-15H2,1H3,(H2,23,24,28) |
InChI-Schlüssel |
IEFRKIYTMPORCY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)NC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043412.png)

![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12043424.png)

![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043445.png)


![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12043464.png)




